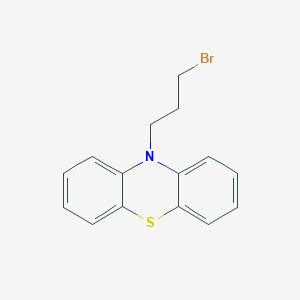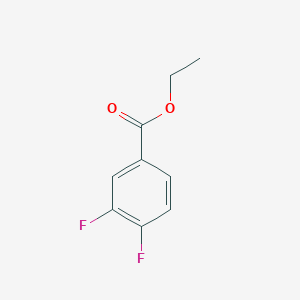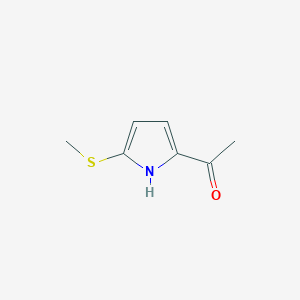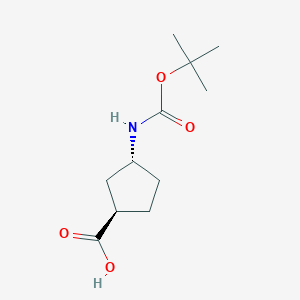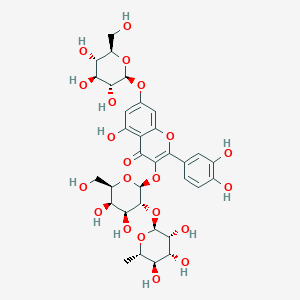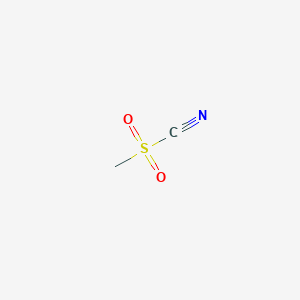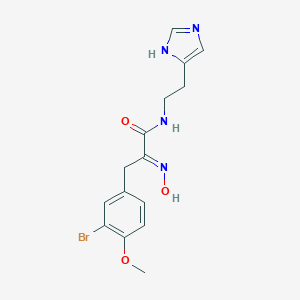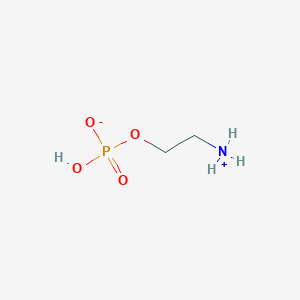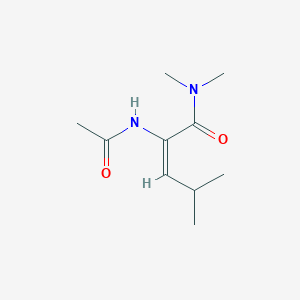
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide, commonly known as ATRA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ATRA is a derivative of vitamin A and has been found to exhibit anti-cancer, anti-inflammatory, and immunomodulatory properties.
作用机制
The mechanism of action of ATRA involves its binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). The binding of ATRA to RARs and RXRs leads to the activation of transcription factors, which regulate gene expression. ATRA has been found to regulate the expression of genes involved in cell differentiation, apoptosis, and inflammation.
Biochemical and Physiological Effects
ATRA has been found to have various biochemical and physiological effects. It has been shown to induce differentiation of cancer cells, leading to the inhibition of tumor growth. ATRA has also been found to exhibit anti-inflammatory properties, reducing the production of pro-inflammatory cytokines. Additionally, ATRA has been shown to modulate the immune system by regulating the differentiation and function of immune cells.
实验室实验的优点和局限性
ATRA has several advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a reliable tool for research. Additionally, ATRA is commercially available, making it easily accessible for researchers. However, ATRA has some limitations for lab experiments. Its synthesis method is complex and requires specialized equipment and expertise. Additionally, ATRA is unstable in solution and requires careful handling and storage.
未来方向
There are several future directions for research on ATRA. One direction is to investigate its potential as a treatment for autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential as a treatment for inflammatory bowel disease. Additionally, further research is needed to understand the mechanism of action of ATRA in regulating the immune system. Finally, there is a need to develop more stable formulations of ATRA for clinical use.
Conclusion
In conclusion, ATRA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and immunomodulatory properties make it a promising tool for the development of new treatments for various diseases. The synthesis method of ATRA is complex, but it is a well-studied compound with a known mechanism of action. Further research is needed to explore its potential as a treatment for autoimmune diseases and to develop more stable formulations for clinical use.
合成方法
ATRA can be synthesized through a multi-step process that involves the reaction of fumaric acid with acetone to form mesaconic acid. The mesaconic acid is then reacted with hydroxylamine to form mesaconic acid hydroxamate, which is further reacted with acetamide to form ATRA. The synthesis method of ATRA is complex and requires specialized equipment and expertise.
科学研究应用
ATRA has been extensively studied for its potential therapeutic applications. Its anti-cancer properties have been demonstrated in various types of cancer, including acute promyelocytic leukemia, breast cancer, and lung cancer. ATRA has been found to induce differentiation and apoptosis of cancer cells, leading to the inhibition of tumor growth. Additionally, ATRA has been shown to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis. ATRA has also been found to modulate the immune system, making it a potential treatment for autoimmune diseases.
属性
CAS 编号 |
146469-60-5 |
|---|---|
产品名称 |
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide |
分子式 |
C10H18N2O2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
(E)-2-acetamido-N,N,4-trimethylpent-2-enamide |
InChI |
InChI=1S/C10H18N2O2/c1-7(2)6-9(11-8(3)13)10(14)12(4)5/h6-7H,1-5H3,(H,11,13)/b9-6+ |
InChI 键 |
MYKMDLPAFBOKCK-RMKNXTFCSA-N |
手性 SMILES |
CC(C)/C=C(\C(=O)N(C)C)/NC(=O)C |
SMILES |
CC(C)C=C(C(=O)N(C)C)NC(=O)C |
规范 SMILES |
CC(C)C=C(C(=O)N(C)C)NC(=O)C |
同义词 |
Ac-delta-Leu-NMe2 acetyl-N-dimethyl-alpha,beta-dehydroleucinamide acetyl-N-dimethyl-alpha,beta-dehydroleucinamide, (Z)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Hyperin 6''-[glucosyl-(1->3)-rhamnoside]](/img/structure/B141331.png)

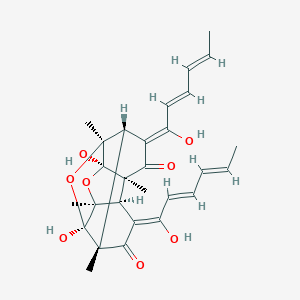
![(S)-1-[2-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B141343.png)
